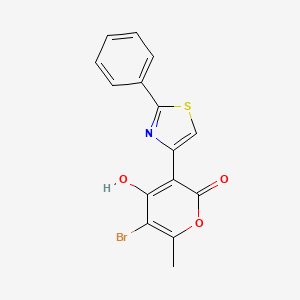![molecular formula C20H30N2O3 B13373094 2-(Diethylamino)ethyl 4-[(cyclopentylacetyl)amino]benzoate](/img/structure/B13373094.png)
2-(Diethylamino)ethyl 4-[(cyclopentylacetyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)ethyl 4-[(cyclopentylacetyl)amino]benzoate is a chemical compound with a complex structure that includes a diethylamino group, a cyclopentylacetyl group, and a benzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 4-[(cyclopentylacetyl)amino]benzoate typically involves multiple steps. One common method involves the reaction of 4-aminobenzoic acid with cyclopentylacetyl chloride to form 4-[(cyclopentylacetyl)amino]benzoic acid. This intermediate is then reacted with 2-(diethylamino)ethyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diethylamino)ethyl 4-[(cyclopentylacetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the diethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-(Diethylamino)ethyl 4-[(cyclopentylacetyl)amino]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 2-(Diethylamino)ethyl 4-[(cyclopentylacetyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with essential metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-{[{[2-(diethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate: This compound has a similar structure but with an ethyl group instead of a cyclopentyl group.
4-Amino-N-[2-(diethylamino)ethyl]benzamide: Another related compound with a benzamide moiety instead of a benzoate group.
Uniqueness
2-(Diethylamino)ethyl 4-[(cyclopentylacetyl)amino]benzoate is unique due to the presence of the cyclopentylacetyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity for specific applications.
Propriétés
Formule moléculaire |
C20H30N2O3 |
|---|---|
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl 4-[(2-cyclopentylacetyl)amino]benzoate |
InChI |
InChI=1S/C20H30N2O3/c1-3-22(4-2)13-14-25-20(24)17-9-11-18(12-10-17)21-19(23)15-16-7-5-6-8-16/h9-12,16H,3-8,13-15H2,1-2H3,(H,21,23) |
Clé InChI |
PMNAGWYVZZJRRB-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N~2~,N~4~'-diisobutyl-4-methoxy[1,1'-biphenyl]-2,4'-disulfonamide](/img/structure/B13373029.png)
![tert-butyl 3-({[2-(2,4-dimethylanilino)-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B13373035.png)
![N-{2-[(1-adamantylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B13373037.png)
![6-(3-Iodophenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373043.png)
![3-(1-Benzofuran-2-yl)-6-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373046.png)
![(5E)-2-(2-bromoanilino)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13373047.png)
![4-[3-Methoxy-2-(2-methylphenoxy)acryloyl]morpholine](/img/structure/B13373048.png)

![Ethyl-6'-amino-3',5-dimethyl-2-oxo-1'-phenyl-1'h-spiro[indoline-3,4'-pyrano[2,3-c]pyrazole]-5'-carboxylate](/img/structure/B13373054.png)
![N-(2-methoxy-3-pyridinyl)-2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B13373055.png)
![5-benzyl-8-bromo-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13373058.png)
![6-(3,5-Di-tert-butylphenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373061.png)
